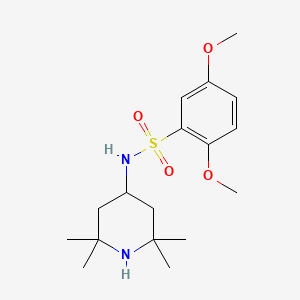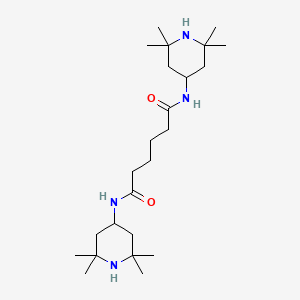![molecular formula C15H30N2O B5328615 N-[3-(4-morpholinyl)propyl]cyclooctanamine CAS No. 416865-31-1](/img/structure/B5328615.png)
N-[3-(4-morpholinyl)propyl]cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]cyclooctanamine (also known as NPC-01) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
NPC-01 exerts its effects by binding to and activating sigma-1 receptors, which are located in various tissues including the brain, heart, and cancer cells. Activation of sigma-1 receptors leads to a downstream signaling cascade that results in the observed effects of NPC-01.
Biochemical and Physiological Effects
NPC-01 has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of calcium homeostasis, and inhibition of oxidative stress and inflammation. These effects contribute to the observed neuroprotective, cardioprotective, and anticancer properties of NPC-01.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC-01 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, NPC-01 is relatively expensive and requires specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for research on NPC-01, including further elucidation of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its safety and efficacy in human clinical trials. Additionally, NPC-01 may have potential applications in other fields, such as immunology and endocrinology, which warrant further investigation.
Métodos De Síntesis
NPC-01 is synthesized through a multi-step process that involves the reaction of cyclooctanone with 3-(4-morpholinyl)propylamine in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure NPC-01.
Aplicaciones Científicas De Investigación
NPC-01 has been extensively studied for its potential applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, NPC-01 has been shown to improve learning and memory in animal models of Alzheimer's disease and traumatic brain injury. In cardiology, NPC-01 has been shown to protect against ischemia-reperfusion injury and improve cardiac function in animal models of heart failure. In oncology, NPC-01 has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-2-4-7-15(8-5-3-1)16-9-6-10-17-11-13-18-14-12-17/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDSNRKIEGUDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288810 |
Source


|
| Record name | N-Cyclooctyl-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
416865-31-1 |
Source


|
| Record name | N-Cyclooctyl-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416865-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclooctyl-4-morpholinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)
![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![methyl 2-[3-hydroxy-2-oxo-4-(4-propoxybenzoyl)-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5328574.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328596.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexylurea](/img/structure/B5328601.png)

![2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5328623.png)